Pazopanib hydrochloride is a potent, orally active, multi-targeted tyrosine kinase inhibitor. [, ] This compound is primarily recognized for its anti-angiogenic properties, specifically its ability to inhibit vascular endothelial growth factor receptors (VEGFRs). [, ] Pazopanib hydrochloride plays a significant role in scientific research, particularly in the field of oncology, where it serves as a valuable tool for studying angiogenesis and developing novel cancer therapies. [, ]
Pazopanib hydrochloride is classified as a tyrosine kinase inhibitor. It specifically targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-KIT, which are crucial in tumor growth and angiogenesis. The compound is marketed under the brand name Votrient and is primarily sourced from pharmaceutical companies engaged in oncology drug development .
The synthesis of pazopanib hydrochloride involves several key steps:
Pazopanib hydrochloride has a complex molecular structure represented by the formula:
This structure includes:
The molecular weight of pazopanib hydrochloride is approximately 437.88 g/mol. The compound exhibits multiple tautomeric forms due to the presence of nitrogen atoms in heterocyclic rings, which can influence its reactivity and solubility characteristics .
Pazopanib hydrochloride can participate in various chemical reactions:
The synthesis pathways also highlight potential impurities that may arise during production, necessitating rigorous purification processes to ensure drug quality.
Pazopanib exerts its therapeutic effects primarily through inhibition of tyrosine kinases involved in angiogenesis and tumor proliferation:
The binding affinity of pazopanib for these receptors enhances its efficacy in inhibiting tumor growth and metastasis .
Pazopanib hydrochloride exhibits several important physical and chemical properties:
These properties are critical for developing effective drug formulations that maximize bioavailability and therapeutic effectiveness .
Pazopanib hydrochloride is primarily used in oncology for treating:
Additionally, ongoing research explores its potential applications in other malignancies and combinations with other therapeutic agents to enhance treatment efficacy .
Pazopanib hydrochloride features a complex molecular architecture centered on a 5-(pyrimidin-2-ylamino)-2-methylbenzenesulfonamide scaffold substituted with a 2,3-dimethyl-2H-indazol-6-ylmethylamino group at the pyrimidine 4-position. The hydrochloride salt forms through protonation of the pyrimidine nitrogen, enhancing crystalline stability and aqueous solubility under acidic conditions. X-ray crystallographic studies confirm the planar configuration of the indazole and pyrimidine rings, facilitating optimal binding to kinase domains [4] [8].
Table 1: Chemical Characteristics of Pazopanib Hydrochloride
Property | Specification |
---|---|
Systematic IUPAC Name | 5-[[4-[(2,3-Dimethylindazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide hydrochloride |
Molecular Formula | C₂₁H₂₄ClN₇O₂S |
Molecular Weight | 473.99 g/mol |
CAS Registry Number | 635702-64-6 |
Elemental Composition | C 53.22%; H 5.11%; Cl 7.48%; N 20.69%; O 6.75%; S 6.77% |
Crystal System | Monoclinic |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 9 |
The indazole moiety contributes to hydrophobic interactions within the ATP-binding pocket of target kinases, while the sulfonamide group enhances polarity. Spectroscopic characterization reveals distinctive signatures: Fourier-transform infrared spectroscopy (FTIR) shows N-H stretching at 3320 cm⁻¹, aromatic C=C stretching at 1600 cm⁻¹, and S=O asymmetric stretching at 1340 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display characteristic shifts at δ 8.21 ppm (pyrimidine H-6) and δ 2.41 ppm (methylbenzenesulfonamide CH₃) in DMSO-d₆ [8].
Pazopanib hydrochloride exhibits pronounced pH-dependent solubility, characteristic of weakly basic drugs (pKa = 5.5). It demonstrates high solubility in acidic environments (e.g., 4.92 mg/mL at pH 1.0) but poor solubility under neutral to alkaline conditions (e.g., 0.037 mg/mL at pH 6.8). This behavior directly influences its dissolution profile and oral bioavailability, which averages 21% (range: 14–39%) due to precipitation in the duodenum [4] [8].
Table 2: pH-Dependent Solubility Profile
Medium | Solubility (mg/mL) | Dissolution Rate (% in 60 min) |
---|---|---|
Simulated Gastric Fluid (pH 1.2) | 4.92 ± 0.21 | 98.7 ± 2.1 |
Acetate Buffer (pH 4.5) | 1.53 ± 0.09 | 85.2 ± 3.4 |
Phosphate Buffer (pH 6.8) | 0.037 ± 0.004 | 12.6 ± 1.8 |
Water | 0.028 ± 0.003 | <10 |
Supercritical carbon dioxide (Sc-CO₂) solubility studies reveal a range of 1.87 × 10⁻⁶ to 14.25 × 10⁻⁶ mole fractions (0.015–0.120 g/L) between 120–270 bar and 308–338 K, following density-based thermodynamic models (Chrastil, Méndez-Santiago-Teja). This property enables nanoparticle engineering via supercritical fluid processing to enhance dissolution [5]. Formulation strategies to overcome solubility limitations include hot-melt extrusion with polymers like Affinisol 15LV or Kollidon VA64, which increase dissolution rates by 3.5-fold compared to crystalline pazopanib through amorphous solid dispersion formation [8].
Pazopanib hydrochloride displays extensive plasma protein binding (>99.5%), primarily to albumin and α₁-acid glycoprotein. This binding restricts free drug concentration, influencing pharmacodynamics and drug-drug interactions. Equilibrium dialysis studies show concentration-independent binding between 1–100 μg/mL, with a binding constant (Kb) of 5.8 × 10⁴ M⁻¹ [3] [4].
Thermodynamic stability assessments reveal:
Vaporization enthalpy (ΔHᵥₐₚ) derived from Sc-CO₂ solubility modeling is 42.8 kJ/mol, while solvation enthalpy (ΔHₛₒₗ) is -23.5 kJ/mol, indicating exothermic dissolution in supercritical fluids [5]. Solid-state stability studies of amorphous dispersions show no recrystallization after 3 months at 40°C/75% RH when formulated with Affinisol 15LV, attributed to hydrogen bonding between the sulfonamide group and polymer hydroxyls [8].
Pazopanib hydrochloride was developed by GlaxoSmithKline (now Novartis) as a multi-targeted tyrosine kinase inhibitor. Its clinical development accelerated following phase I trials (2006) demonstrating antiangiogenic activity and manageable toxicity. Key regulatory milestones include:
Table 3: Global Regulatory Approval Timeline
Date | Agency | Indication | Basis |
---|---|---|---|
October 19, 2009 | U.S. FDA | Advanced renal cell carcinoma (RCC) | PFS benefit (9.2 vs. 4.2 months; HR=0.46) in NCT00387764 [3] [6] |
April 26, 2012 | U.S. FDA | Advanced soft tissue sarcoma (STS) post-chemotherapy | PFS benefit (4.6 vs. 1.6 months; HR=0.35) in NCT00753688 [2] [3] |
June 14, 2010 | European Medicines Agency (EMA) | Conditional approval for advanced RCC | Phase III PFS data [7] |
July 1, 2013 | EMA | Full approval for RCC; STS approval | Confirmed OS benefit and safety [7] |
October 19, 2023 | U.S. FDA | First generics (Apotex, Sun Pharma, Teva) for 200 mg tablets | Abbreviated New Drug Applications demonstrating bioequivalence [1] |
December 4, 2024 | U.S. FDA | Eugia Pharma generic approval | [1] |
Patent expirations enabled generic market entry starting October 2023 with approvals for Apotex, Sun Pharma, and Teva. Subsequent approvals included Novugen (April 2024) and Eugia Pharma (December 2024), all manufacturing 200 mg strength tablets certified as therapeutically equivalent (AB rating) to the 800 mg Reference Listed Drug (RLD) [1] [2]. The discontinuation of the original 400 mg tablet strength in 2023 streamlined clinical dosing to 200 mg tablets for flexible dose adjustments [1].
Approved Indications
Advanced Renal Cell Carcinoma (RCC): Pazopanib hydrochloride is approved globally for first-line and cytokine-pretreated advanced RCC. Approval was based on the pivotal phase III trial (NCT00387764) where pazopanib significantly prolonged progression-free survival (PFS) versus placebo (median PFS 9.2 vs. 4.2 months; HR=0.46; 95% CI: 0.34–0.62) in 435 patients. Subgroup analyses confirmed consistent benefit in treatment-naïve (PFS 11.1 vs. 2.8 months; HR=0.40) and cytokine-pretreated patients (PFS 7.4 vs. 4.2 months; HR=0.54) [2] [3] [7]. The overall response rate was 30% versus 3% with placebo, with median response duration of 58.7 months [3].
Advanced Soft Tissue Sarcoma (STS): Approved for pretreated advanced STS subtypes excluding adipocytic sarcomas and gastrointestinal stromal tumors (GIST). The phase III PALETTE trial (NCT00753688) in 369 patients showed pazopanib doubled median PFS versus placebo (4.6 vs. 1.6 months; HR=0.35; 95% CI: 0.26–0.48). Significant PFS benefits were observed across key histological subtypes: leiomyosarcoma (HR=0.37), synovial sarcoma (HR=0.43), and other STS (HR=0.39). The overall response rate was 4% versus 0% with placebo, with a 9.0-month median response duration [2] [3] [7]. The EMA authorization specifies use in patients progressing within 12 months of (neo)adjuvant therapy [7].
Investigational and Off-Label Applications
The off-label use in desmoid tumors is increasingly recognized in clinical guidelines, though formal regulatory approval remains pending. Research continues to explore biomarkers (e.g., CTNNB1 mutation status) to refine pazopanib’s application across these emerging indications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7